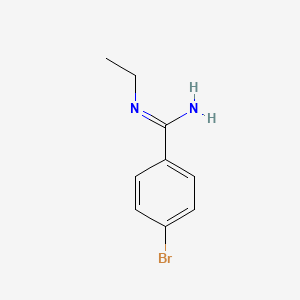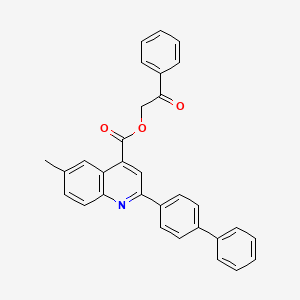
ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a furan ring, a piperidine ring, and a trifluoromethyl group, all connected through an oxadiazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Formation of the Oxadiazine Ring: The oxadiazine ring can be formed through a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazine ring can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the reduction of the oxadiazine ring.
Substitution: Compounds with substituted trifluoromethyl groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Ethyl 2-(furan-2-yl)-6-(piperidin-1-yl)-4-(trifluoromethyl)-4H-1,3,5-oxadiazine-4-carboxylate can be compared with other similar compounds, such as:
2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine: Similar structure but lacks the oxadiazine and trifluoromethyl groups.
2-Furan-2-yl-2-piperidin-1-yl-ethylamine: Similar structure but lacks the oxadiazine and trifluoromethyl groups.
Propiedades
Fórmula molecular |
C16H18F3N3O4 |
|---|---|
Peso molecular |
373.33 g/mol |
Nombre IUPAC |
ethyl 2-(furan-2-yl)-6-piperidin-1-yl-4-(trifluoromethyl)-1,3,5-oxadiazine-4-carboxylate |
InChI |
InChI=1S/C16H18F3N3O4/c1-2-24-13(23)15(16(17,18)19)20-12(11-7-6-10-25-11)26-14(21-15)22-8-4-3-5-9-22/h6-7,10H,2-5,8-9H2,1H3 |
Clave InChI |
BQJJEKZZHQATJR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(N=C(OC(=N1)N2CCCCC2)C3=CC=CO3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,16-dimethyl-4,13-dioxa-2,6,11,15-tetrazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-3,12-dione](/img/structure/B12466910.png)
![N-{5-amino-2-[(E)-(4-methylphenyl)diazenyl]phenyl}acetamide](/img/structure/B12466916.png)

![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466923.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)


![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
